molecular formula C20H18N2O4S B2674097 Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate CAS No. 1396843-98-3

Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

Cat. No.: B2674097
CAS No.: 1396843-98-3
M. Wt: 382.43
InChI Key: VIWZVGMMKGXLIK-UHFFFAOYSA-N
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Description

Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound features a complex structure with a benzo[d]thiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, bases like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

  • Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azetidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-((benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
  • Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
  • Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

Uniqueness

Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is unique due to the presence of the 4-methyl group on the benzo[d]thiazole ring, which can influence its biological activity and chemical reactivity. This structural modification can enhance its potency and selectivity compared to similar compounds.

Biological Activity

Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the structural characteristics, synthesis, and biological effects of this compound, supported by relevant data and case studies.

Structural Characteristics

The compound features several notable structural components:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
  • Thiazole Moiety : The presence of the 4-methylbenzo[d]thiazole group is significant due to its established pharmacological properties, including interactions with various biological targets.
  • Benzoate Ester : The methyl ester group enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
  • Azetidine Ring Formation : Achieved through cyclization reactions with appropriate precursors.
  • Esterification : Finalizing the structure by introducing the benzoate moiety.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures can act as potent antioxidants. For instance, analogs derived from thiazole derivatives demonstrated significant antioxidant efficacy in various assays, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound is hypothesized to inhibit key enzymes involved in biological pathways:

  • Tyrosinase Inhibition : Analogous compounds have been shown to effectively inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Cytotoxicity Studies

In vitro studies on cell lines, such as B16F10 melanoma cells, revealed that certain analogs did not exhibit cytotoxicity at concentrations below 20 µM. This indicates a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant efficacy in various assays
Tyrosinase InhibitionEffective inhibition in cell-based assays
CytotoxicityNo cytotoxic effects at ≤20 µM

Case Studies

  • Study on Tyrosinase Inhibition :
    • Researchers evaluated the effects of thiazole derivatives on tyrosinase activity in B16F10 cells. The results indicated that specific analogs significantly reduced tyrosinase activity, supporting their potential use in treating skin pigmentation disorders.
  • Antioxidant Efficacy Assessment :
    • In a comparative study, thiazole-based compounds exhibited antioxidant properties comparable to established antioxidants. This highlights their potential utility in formulations aimed at reducing oxidative stress.

Properties

IUPAC Name

methyl 4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-4-3-5-16-17(12)21-20(27-16)26-15-10-22(11-15)18(23)13-6-8-14(9-7-13)19(24)25-2/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZVGMMKGXLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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